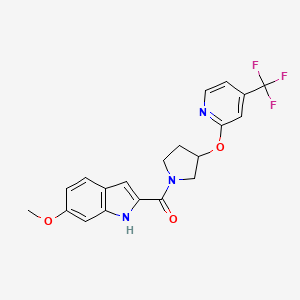

(6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3/c1-28-14-3-2-12-8-17(25-16(12)10-14)19(27)26-7-5-15(11-26)29-18-9-13(4-6-24-18)20(21,22)23/h2-4,6,8-10,15,25H,5,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKDPWPDPKKLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism of Action

Molecular Targets and Pathways:

Targets kinases and other enzymes involved in cellular signaling pathways.

Modulates receptor activity in neurotransmission and hormone regulation.

Interacts with DNA and RNA, potentially affecting gene expression.

Comparison with Similar Compounds

Structural Analogues with Indole and Heterocyclic Moieties

Key Observations :

- Heterocyclic Core : The target compound’s pyrrolidine ring distinguishes it from piperazine (e.g., ) or pyridoindole (e.g., ) analogues. Smaller rings like pyrrolidine may enhance conformational rigidity, influencing receptor binding.

- Indole Modifications : The 6-methoxyindole motif is conserved across several compounds, suggesting its importance in π-π stacking or hydrogen-bonding interactions.

Bioactivity and SAR Insights

While explicit bioactivity data for the target compound are absent, insights from related compounds include:

- Piperazine Analogues : The piperazine derivative (CAS 136817-42-0) may exhibit altered pharmacokinetics due to increased basicity and solubility compared to pyrrolidine-based compounds.

- Triazolopyridine Analogues : Compound 39 in (featuring a triazolopyridine and cyclopentapyrrolidine) highlights the role of fluorination in improving membrane permeability and target selectivity.

SAR Trends :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in fluorinated drugs .

- Heterocyclic Linkers : Pyrrolidine vs. piperazine linkers can modulate steric and electronic interactions, affecting potency and selectivity .

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and findings from various studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of the indole and pyridine derivatives, followed by coupling reactions to form the final product. Specific methods such as palladium-catalyzed cross-coupling techniques are commonly employed to facilitate these reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those similar to our compound of interest. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli have been reported in the range of 0.98 μg/mL to 3.90 μg/mL for closely related indole derivatives .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3k | S. aureus (ATCC 25923) | 3.90 |

| 3k | S. aureus (MRSA) | <1 |

| 3k | E. coli | Inactive |

Cytotoxicity

In addition to its antibacterial properties, the compound's cytotoxic effects have been evaluated against various cancer cell lines. For example, certain indole derivatives showed selective antiproliferative activity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It could also interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or reduced bacterial virulence.

Study 1: Antibacterial Evaluation

A study conducted on a series of indole derivatives, including those structurally similar to our compound, revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were noted for their ability to disrupt biofilm formation, which is crucial for treating chronic infections .

Study 2: Anticancer Properties

Research focusing on the cytotoxic effects of related indole compounds demonstrated significant inhibition of cell growth in various cancer lines. For instance, one study reported that specific derivatives exhibited IC50 values as low as 1.4 μM against S. aureus, indicating potent antibacterial properties alongside notable anticancer activity .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how are they addressed?

- Answer : The synthesis requires precise control of reaction conditions due to sensitive functional groups. Key steps include:

- Coupling reactions : The pyrrolidine-oxypyridine moiety must be linked to the indole-methanone core under inert atmospheres to prevent oxidation of the trifluoromethyl group .

- Purification : Chromatography (e.g., flash column chromatography) is critical to isolate the target compound from byproducts, especially unreacted indole intermediates .

- Temperature optimization : Reactions involving trifluoromethylpyridine derivatives often require low temperatures (−20°C to 0°C) to stabilize intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Answer : Multi-modal characterization is essential:

- NMR spectroscopy : H and C NMR confirm regioselectivity of the pyrrolidine-oxypyridine linkage and methoxy group placement .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (±2 ppm) and detects trace impurities .

- X-ray crystallography : If crystals are obtainable, this provides unambiguous confirmation of the 3D structure, particularly the spatial arrangement of the trifluoromethyl group .

Q. How do the functional groups (e.g., 6-methoxyindole, trifluoromethylpyridine) influence the compound’s physicochemical properties?

- Answer :

- 6-Methoxyindole : Enhances lipophilicity and may facilitate π-π stacking interactions in biological targets. The methoxy group also impacts solubility in polar solvents .

- Trifluoromethylpyridine : Introduces strong electron-withdrawing effects, stabilizing the pyridine ring and influencing binding affinity in receptor-ligand interactions .

- Pyrrolidine linker : Provides conformational flexibility, potentially improving bioavailability .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the pyrrolidine-oxypyridine fragment to the indole core?

- Answer :

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) or copper-mediated Ullmann couplings may improve efficiency. Evidence suggests Pd-based systems reduce side reactions in aryl-ether formations .

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while additives like KCO neutralize acidic byproducts .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield in similar trifluoromethylpyridine systems .

Q. What computational methods are suitable for predicting the compound’s binding mode to cannabinoid receptors (a potential target based on structural analogs)?

- Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions between the trifluoromethylpyridine moiety and receptor hydrophobic pockets. Validate with free-energy perturbation (FEP) calculations .

- MD simulations : Run 100-ns trajectories to assess stability of the indole-methanone group in the receptor’s binding site. Focus on hydrogen bonds with conserved residues (e.g., Lys109 in CB1) .

- QSAR models : Train models on analogs from PubChem (e.g., CID 12130664) to correlate substituent effects with binding affinity .

Q. How can contradictory bioactivity data (e.g., varying IC values across assays) be systematically resolved?

- Answer :

- Orthogonal assays : Confirm activity using both cell-based (e.g., cAMP inhibition) and biochemical (e.g., radioligand displacement) assays to rule out false positives .

- Purity verification : Re-test the compound after HPLC purification to exclude interference from residual solvents or degradation products .

- Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions, as trifluoromethyl groups may exhibit pH-dependent solubility .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrrolidine linker?

- Answer :

- Ring substitution : Replace pyrrolidine with piperidine or azetidine to assess the impact of ring size on conformational flexibility and potency .

- Stereochemistry : Synthesize enantiomers via chiral HPLC or asymmetric catalysis to determine if activity is stereospecific .

- Bioisosteres : Substitute the oxygen atom in the pyrrolidine-oxy linkage with sulfur or NH to evaluate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.